Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-
Description
Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, is a structurally complex boronic acid derivative characterized by a phenylboronic acid core substituted at the 2-position with a methoxy group linked to a 4-methylphenyl moiety. This compound’s structure combines electron-donating groups (methoxy and methyl) with a boronic acid functionality, enabling applications in organic synthesis, medicinal chemistry, and materials science. The boronic acid group facilitates reversible covalent interactions with diols, making it valuable in carbohydrate sensing and targeted drug delivery systems .
Properties
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDZABXDDGGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, typically involves the reaction of an aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boron atom in boronic acids can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate exhibit significant anticancer properties. The benzo[d]imidazole moiety is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of benzo[d]imidazole can induce apoptosis in cancer cells by affecting the mitochondrial pathway, highlighting the potential of this compound in cancer therapy .
Antimicrobial Properties
The sulfonamide group present in the compound contributes to its antimicrobial properties. Compounds with similar structures have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth and replication .
Pharmacological Applications
Neurological Disorders
Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has been investigated for its neuroprotective effects. Studies suggest that it may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of specific pathways associated with inflammatory responses. For instance, it may inhibit the NF-kB signaling pathway, which is pivotal in the regulation of immune responses . Such properties make it a candidate for treating chronic inflammatory conditions.
Material Science Applications
Polymer Chemistry
In material science, methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has been explored as a building block for novel polymers. Its unique chemical structure allows for the synthesis of materials with enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating such compounds into polymer matrices can significantly improve their performance characteristics .
Case Studies
Mechanism of Action
The mechanism by which boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, exerts its effects often involves the formation of covalent bonds with target molecules. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Substituent Effects
Key Insights :
Reaction Yields and Challenges
- Ortho-Substitution Challenge : The synthesis of ortho-substituted boronic acids (e.g., target compound) often results in lower yields due to steric hindrance. For example, switching methoxy from meta to ortho positions reduced yields from 67% to trace amounts in related compounds .
- Synthetic Protocols: Compounds like 3-formyl-4-methoxyphenylboronic acid () require prolonged reflux (24 hours) and ethanol/DMSO solubility for purification, suggesting similar conditions may apply to the target compound .
Physicochemical Properties
Solubility and Stability
Key Insight : The target compound’s methoxy and methyl groups may improve solubility in organic solvents compared to halogenated analogs (e.g., ) .
Functional and Application-Based Comparison
Medicinal Chemistry
Material Science
- Polymer Synthesis: Boronic acid-containing monomers (e.g., ) are used in glucose-responsive polymers. The target’s substituents may enhance saccharide affinity but complicate polymerization due to steric bulk .
Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₄H₁₅BO₃ | 254.08 g/mol | 2-(4-Methylphenoxy) |
| 2-(4-Chlorophenylmethoxy)phenylboronic acid | C₁₃H₁₂BClO₃ | 274.50 g/mol | 2-(4-Chlorophenoxy) |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.95 g/mol | 4-Methoxy |
Biological Activity
Boronic acids, particularly those with specific substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]" is a derivative that has potential applications in various therapeutic areas, including cancer treatment and diabetes management. This article delves into the biological activity of this compound, synthesizing findings from recent research studies.
General Properties of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them useful in sensing applications and as potential therapeutic agents. Their unique reactivity allows them to interact with biological molecules, influencing various cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds containing boronic acid functionalities have been shown to act as proteasome inhibitors, which are critical in cancer therapy. The ability of these compounds to inhibit cell proliferation has been documented across various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bortezomib | Multiple Myeloma | 0.01 | Proteasome inhibition |
| Boronic Acid Derivative | LAPC-4 | 5.0 | Tyrosine kinase inhibition |
| Benzoxaborole | P. falciparum | 0.5 | Antimalarial activity |
Bortezomib, the first boronic acid-containing drug approved by the FDA, exemplifies the efficacy of this class of compounds in treating hematological malignancies . Additionally, derivatives of boronic acids have demonstrated selective activity against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic profiles .
Antimicrobial Activity
Boronic acids also exhibit antibacterial and antifungal properties. Research indicates that certain boron-containing compounds can inhibit the growth of bacteria and fungi by disrupting essential cellular processes:
- Antibacterial Activity : Some benzoxaborole derivatives have shown effectiveness against resistant strains of bacteria by targeting bacterial ribosomes.
- Antifungal Activity : Boronic acid derivatives have been reported to inhibit fungal growth through interference with cell wall synthesis.
Diabetes Management
The ability of boronic acids to bind reversibly with sugars makes them promising candidates for glucose monitoring applications. Studies have demonstrated that these compounds can serve as effective glucose sensors due to their selective binding properties:
| Sensor Type | Binding Affinity (Kd) | Application |
|---|---|---|
| Fluorescent Sensors | Low µM range | Continuous glucose monitoring |
| Electrochemical Sensors | High sensitivity | Diabetes regulation |
Fluorescence-based sensors utilizing boronic acids have been developed for real-time monitoring of glucose levels, showcasing their potential in diabetes management .
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated a series of boronic acid derivatives against prostate cancer cell lines. The results indicated that specific modifications to the phenyl moiety significantly enhanced anticancer activity compared to unmodified compounds. The most active derivative exhibited an IC50 value significantly lower than that of standard treatments .
Case Study 2: Glucose Sensing
Research conducted on a new class of boronic acid-based sensors revealed their effectiveness in detecting glucose levels in diabetic patients. These sensors demonstrated a rapid response time and high selectivity towards glucose over other sugars, making them suitable for clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
